Cas no 1048962-94-2 (1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol)
1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol Chemical and Physical Properties
Names and Identifiers
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- 1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol
- 1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-L-threo-pentitol
- trans-Methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate
- 1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threopentitol
- SCHEMBL4640288
- threo-Pentitol, 1,5-anhydro-2,3-dideoxy-2-(methoxycarbonyl)-; 1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol; Methyl rel-(3R,5R)-5-hydroxytetrahydro-2H-pyran-3-carboxylate
- trans-methyl5-hydroxytetrahydro-2H-pyran-3-carboxylate
- methyl (3R,5R)-5-hydroxyoxane-3-carboxylate
- 1048962-94-2
-
- Inchi: 1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
- InChI Key: TVDGYINOOUKBLT-PHDIDXHHSA-N
- SMILES: O1C[C@@H](C[C@@H](C(=O)OC)C1)O
Computed Properties
- Exact Mass: 160.07355886g/mol
- Monoisotopic Mass: 160.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Density: 1.212
- Boiling Point: 252 ºC
- Flash Point: 101 ºC
1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A637870-2.5mg |
1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol |
1048962-94-2 | 2.5mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A637870-25mg |
1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol |
1048962-94-2 | 25mg |
$ 1642.00 | 2023-04-19 |
1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol
Recent Advances in the Study of 1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol (CAS: 1048962-94-2)
The compound 1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol (CAS: 1048962-94-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pentitol backbone and methoxycarbonyl functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, aiming to explore its utility as a scaffold for drug development.
One of the key advancements in the study of this compound is the development of efficient synthetic routes. Researchers have reported a novel stereoselective synthesis method that improves yield and purity, facilitating further pharmacological evaluations. The synthetic approach involves multi-step reactions, including protection-deprotection strategies and catalytic hydrogenation, to achieve the desired stereochemistry and functionalization.
In terms of biological activity, preliminary studies have demonstrated that 1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol exhibits inhibitory effects on specific enzymes involved in carbohydrate metabolism. This finding suggests its potential application in metabolic disorders such as diabetes. Additionally, its structural similarity to naturally occurring sugar analogs has prompted investigations into its role as a glycosidase inhibitor, which could be leveraged for antiviral and anticancer therapies.
Further research has explored the compound's pharmacokinetic properties, including its stability, bioavailability, and metabolic pathways. These studies are crucial for understanding its in vivo behavior and optimizing its therapeutic efficacy. Recent in vitro and in vivo experiments have shown that the compound possesses favorable pharmacokinetic profiles, with moderate plasma half-life and minimal toxicity at therapeutic doses.
Despite these promising findings, challenges remain in the clinical translation of 1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol. Issues such as scalability of synthesis, formulation development, and long-term safety need to be addressed. Ongoing research aims to tackle these challenges through collaborative efforts between chemists, biologists, and pharmacologists.
In conclusion, 1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol represents a versatile and promising candidate in medicinal chemistry. Its unique structural features and biological activities make it a valuable subject for further investigation. Future studies should focus on elucidating its mechanism of action, optimizing its therapeutic potential, and advancing it toward clinical trials.
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